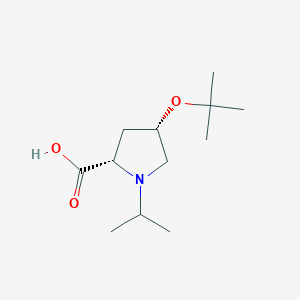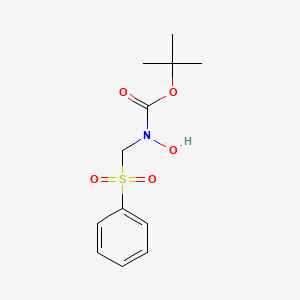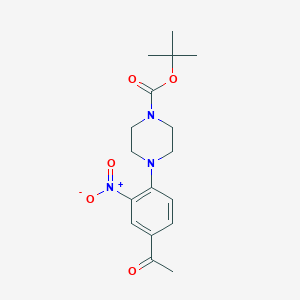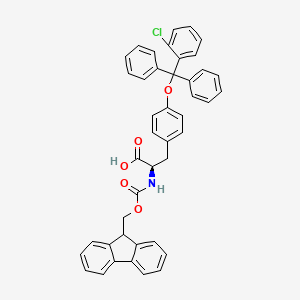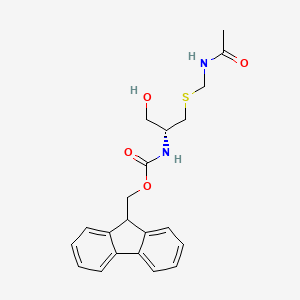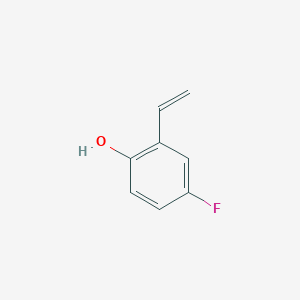
4-Fluoro-2-vinylphenol
概述
描述
4-Fluoro-2-vinylphenol is an organic compound characterized by the presence of a fluorine atom and a vinyl group attached to a phenol ring
作用机制
Mode of Action
It’s worth noting that similar compounds have demonstrated anti-angiogenic activities, suggesting potential interactions with angiogenesis-related targets .
Biochemical Pathways
A study on a similar compound, 4-vinylphenol, showed that it down-regulated pi3k/akt and p38 mapk pathways . These pathways are crucial in cell proliferation and survival, suggesting that 4-Fluoro-2-vinylphenol may have similar effects.
Result of Action
Similar compounds have shown to inhibit metastasis and cancer stemness in cancer stem-like cells
生化分析
Biochemical Properties
4-Fluoro-2-vinylphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with phenolic acid decarboxylase, an enzyme that catalyzes the decarboxylation of hydroxycinnamic acids to produce hydroxystyrenes, including this compound . This interaction is crucial for the bioproduction of styrene derivatives. Additionally, this compound can undergo glycosylation, forming β-primeverosides, which are important for its metabolic processing .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In cancer stem-like cells, this compound inhibits metastasis and stemness features by reducing spheroid formation and ALDH1 expression . It also suppresses colony formation, cell proliferation, and migration, indicating its potential as an anti-cancer agent . Furthermore, this compound interferes with the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound inhibits the activity of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs), which are involved in extracellular matrix degradation . This inhibition is crucial for its anti-metastatic effects. Additionally, this compound modulates the expression of caspases 3 and 9, promoting apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under specific conditions, but prolonged exposure can lead to degradation . Long-term effects on cellular function include sustained inhibition of cell proliferation and migration, as well as continued suppression of metastasis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits angiogenesis and tumor growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including pneumo- and hepato-toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes decarboxylation by phenolic acid decarboxylase to produce hydroxystyrenes . Additionally, it can be glycosylated to form β-primeverosides, which are further metabolized in the cell . These metabolic pathways are essential for the compound’s biotransformation and utilization in biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by these interactions, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound exerts its effects in the appropriate cellular context, enhancing its efficacy in biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: Industrial production of 4-Fluoro-2-vinylphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
化学反应分析
Types of Reactions: 4-Fluoro-2-vinylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Ethylphenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
4-Fluoro-2-vinylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
相似化合物的比较
4-Vinylphenol: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Ethylphenol: Contains an ethyl group instead of a vinyl group, leading to variations in reactivity and applications.
4-Fluorophenol:
Uniqueness: 4-Fluoro-2-vinylphenol’s combination of a fluorine atom and a vinyl group on a phenol ring gives it unique chemical properties, such as increased reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in both academic and industrial research .
属性
IUPAC Name |
2-ethenyl-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-2-6-5-7(9)3-4-8(6)10/h2-5,10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHXEZQFNWLCNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
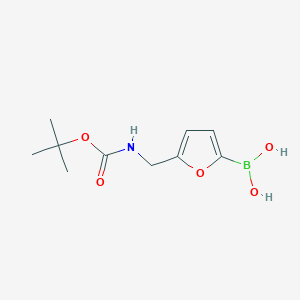
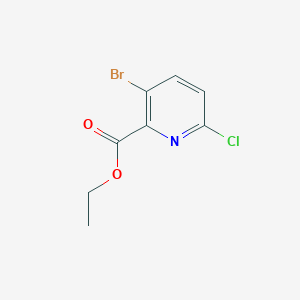
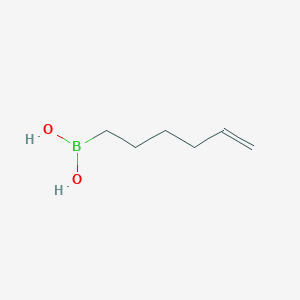

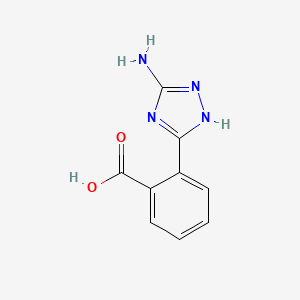
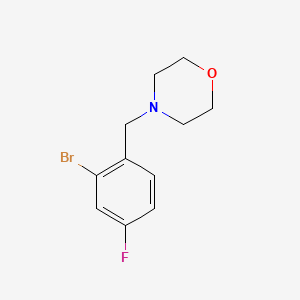
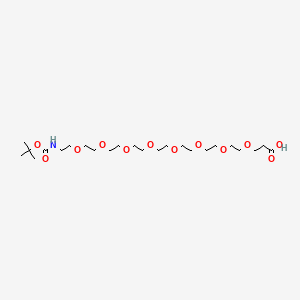
![[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine](/img/structure/B1439769.png)
